molecular formula C10H11NO3 B2701263 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- CAS No. 143248-47-9

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)-

Cat. No.: B2701263
CAS No.: 143248-47-9
M. Wt: 193.202
InChI Key: OCGPULOAWIAZQS-UHFFFAOYSA-N
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Description

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- is a heterocyclic compound that features a benzoxazine ring fused with a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminophenol with ethylene carbonate in the presence of a base, such as potassium carbonate, to form the desired benzoxazine ring.

Industrial Production Methods

In industrial settings, the production of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts, such as palladium or copper, and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield 3-(2-oxoethyl)-2H-1,3-benzoxazin-4-one, while reduction can produce 3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-ol.

Scientific Research Applications

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the benzoxazine ring can interact with enzymes and receptors, modulating their function.

Comparison with Similar Compounds

Similar Compounds

    3-(2-hydroxyethyl)-1H-quinazoline-2,4-dione: This compound shares a similar hydroxyethyl group but has a quinazoline ring instead of a benzoxazine ring.

    2-hydroxyethyl methacrylate: Although structurally different, this compound also contains a hydroxyethyl group and is used in various applications, including biomedical fields.

Uniqueness

4H-1,3-Benzoxazin-4-one, 2,3-dihydro-3-(2-hydroxyethyl)- is unique due to its benzoxazine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(2-hydroxyethyl)-2H-1,3-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-6-5-11-7-14-9-4-2-1-3-8(9)10(11)13/h1-4,12H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGPULOAWIAZQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(C(=O)C2=CC=CC=C2O1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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